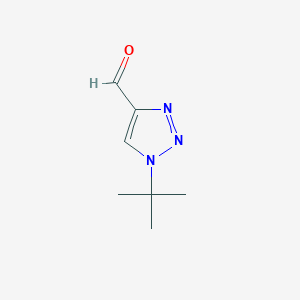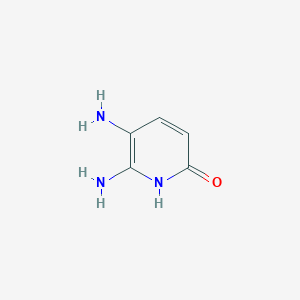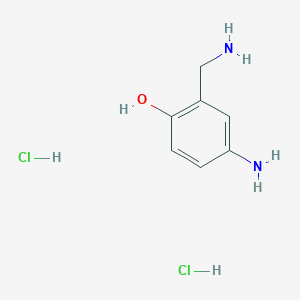
5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine
Übersicht
Beschreibung
5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are characterized by a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom, substituted with various functional groups that can include chloro, hydrazinyl, and trifluoromethyl groups. The specific arrangement and types of substituents can significantly influence the chemical and physical properties of these compounds, as well as their potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-nitro-2-(2-phenylhydrazinyl)pyridine derivatives has been described, which involves the introduction of a phenylhydrazinyl group into the pyridine ring . Similarly, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a related compound, has been reported as a versatile intermediate for the synthesis of trifluoromethylated N-heterocycles . These methods may provide insights into the synthesis of 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine, although the specific synthesis details for this compound are not provided in the data.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often analyzed using spectroscopic methods and quantum chemical calculations. For example, the structure of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was determined by X-ray diffraction, and its structural features were studied by FT-IR, FT-Raman, and NMR spectroscopy . Similarly, the structure of 2-chloro-6-(trifluoromethyl)pyridine was characterized by FT-IR and NMR, and theoretical calculations were performed to compare with experimental data . These studies highlight the importance of spectroscopic and computational methods in understanding the molecular structure of pyridine derivatives.
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be influenced by the substituents on the pyridine ring. For instance, the reactions of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile with bisnucleophiles were investigated, demonstrating the compound's versatility as a building block for synthesizing N-heterocycles . The chemical reactivity of these compounds can be further explored through experimental studies and theoretical analyses to understand their potential in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The gas chromatography method has been applied to the quantitative analysis of 2-chloro-5-trifluoromethyl pyridine, indicating the importance of analytical methods in characterizing these compounds . Additionally, the antimicrobial activities and DNA interaction of 2-chloro-6-(trifluoromethyl)pyridine were investigated, providing insights into the biological properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Facile Synthesis Techniques : Novel derivatives of triazolopyridines containing trifluoromethyl groups have been synthesized using 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine as a starting material. Techniques such as microwave irradiation have facilitated one-pot syntheses, yielding compounds with weak antifungal activity (Yang et al., 2015). Similarly, a facile approach in single-step synthesis from 2-hydrazino-pyridine derivatives has been explored to create novel triazolopyridine derivatives, indicating the versatility of this chemical in synthesizing heterocyclic compounds (Kumar et al., 2015).
Crystal Structure Analysis : The crystal structure of related compounds, like 5-(trifluoromethyl)picolinic acid monohydrate, has been determined to reveal water-bridged hydrogen-bonding networks. Such analyses contribute to understanding the molecular interactions and designing new materials and drugs (Ye & Tanski, 2020).
Antimicrobial and Antifungal Applications
Biological Activities : The synthesized compounds from 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine have shown to possess biological activities. For instance, derivatives exhibit weak antifungal properties, indicating potential applications in developing new antifungal agents (Yang et al., 2015).
Material Science and Molecular Docking
Structural Characterization : Spectroscopic analysis and X-ray crystallography have been applied to characterize the structural features of pyridine derivatives. Such studies provide insights into the molecular structure and potential for material science applications (Tranfić et al., 2011).
Molecular Docking Studies : Novel pyridine and fused pyridine derivatives, synthesized from 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine, have undergone molecular docking screenings against specific protein targets. These studies aim to evaluate the binding efficiencies of these compounds, suggesting their potential as pharmaceutical agents (Flefel et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[5-chloro-3-(trifluoromethyl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3N3/c7-3-1-4(6(8,9)10)5(13-11)12-2-3/h1-2H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDFLZYOHRCSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369432 | |
| Record name | 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine | |
CAS RN |
129015-69-6 | |
| Record name | 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129015-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(2R)-2-Ethynylazepan-1-yl]ethanone](/img/structure/B144804.png)








![6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B144821.png)
![Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B144824.png)